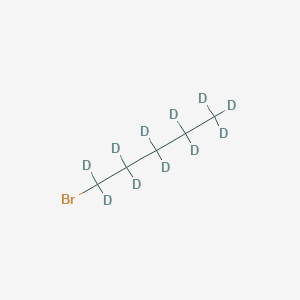

1-Bromopentane-d11

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation and Tracing Studies

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in the detailed exploration of chemical and biological processes. symeres.comscielo.org.mx The replacement of hydrogen with deuterium, known as deuterium labeling or deuteration, allows scientists to track the fate of molecules and investigate the intricacies of reaction mechanisms. symeres.comnih.gov This is largely due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. scielo.org.mxchinesechemsoc.org This difference in bond strength can cause a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium, providing profound insights into the bond-breaking and bond-forming steps of a reaction mechanism. symeres.comscielo.org.mx

Deuterated compounds are widely utilized as tracers in various scientific fields. nih.govjst.go.jp In drug metabolism studies, deuterium labeling helps in elucidating metabolic pathways, determining bioavailability, and understanding drug interactions. symeres.com By strategically placing deuterium atoms on a drug molecule, researchers can slow down its metabolism, potentially reducing toxic metabolites and improving its pharmacokinetic profile. chinesechemsoc.orgsci-hub.se Furthermore, deuterated compounds are essential as internal standards for quantitative analysis using mass spectrometry, enhancing the accuracy and specificity of measurements in proteomics, metabolomics, and environmental analysis. symeres.comacs.org The distinct signal of deuterium in Nuclear Magnetic Resonance (NMR) spectroscopy and its different neutron scattering cross-section compared to hydrogen also provide powerful methods for structural and dynamic studies of molecules. smolecule.com

Role of Deuterated Alkyl Halides in Contemporary Organic Chemistry Research

Deuterated alkyl halides are fundamental building blocks in modern organic synthesis and research, primarily serving as precursors for the introduction of deuterium into specific molecular locations. sci-hub.seresearchgate.net The dehalogenative deuteration of alkyl halides is a robust and highly site-selective strategy for constructing C(sp³)–D bonds. sci-hub.sersc.org This method is particularly valuable as the halide substrates are often readily available or can be easily prepared from accessible alcohols. sci-hub.se

Recent advancements have led to more efficient and environmentally friendly methods for the deuteration of unactivated alkyl halides, which were traditionally challenging substrates. sci-hub.senih.gov Techniques such as electrochemical reduction and photo-induced reactions using deuterium oxide (D₂O) as an inexpensive deuterium source have expanded the scope and applicability of this chemistry. chinesechemsoc.orgrsc.orgnih.gov These methods are often highly chemoselective, allowing for the deuteration of an alkyl halide in the presence of other functional groups. sci-hub.se The ability to perform late-stage deuteration on complex molecules, including natural products and pharmaceuticals, highlights the importance of deuterated alkyl halides in medicinal chemistry and drug discovery. rsc.orgnih.gov They are instrumental in synthesizing deuterated drug candidates and internal standards for metabolic studies. sci-hub.se

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation Strategies for 1 Bromopentane D11

Direct Deuteration Approaches in Alkyl Halide Synthesis

Direct deuteration methods offer an efficient pathway to introduce deuterium (B1214612) atoms into a molecule. These approaches often involve the exchange of hydrogen for deuterium on a pre-existing carbon skeleton.

Photo-induced Dehalogenative Deuteration utilizing Deuterium Oxide

A general and effective method for the dehalogenative deuteration of a wide range of alkyl halides has been developed using deuterium oxide (D₂O) as an economical deuterium source. rsc.orgresearchgate.net This photo-induced process is challenged by the low reduction potentials of unactivated alkyl halides. rsc.orgresearchgate.net To overcome this, phosphine-mediated halogen-atom transfer, using reagents like Cy₃P, facilitates the dehalogenation. rsc.orgresearchgate.net This technique demonstrates a broad scope with excellent tolerance for various functional groups, making it suitable for late-stage deuteration of complex molecules. rsc.orgresearchgate.net The reaction is typically carried out at room temperature under an inert atmosphere, irradiated with 455 nm LEDs. researchgate.net

Recent advancements in this area include electrochemical methods. Electrocatalytic dehalogenation with deuterium incorporation uses heavy water as the deuterium source, often resulting in high yields. xmu.edu.cn For instance, the electrochemical dehalogenative deuteration of alkyl halides can be performed using a graphite (B72142) felt anode and a lead sheet cathode. xmu.edu.cn

| Catalyst/Reagent System | Substrate Type | Deuterium Source | Key Features |

| Photocatalyst + Cy₃P | Alkyl Halides | D₂O | Mild, photo-induced, broad scope. rsc.orgresearchgate.net |

| Electrochemical (Graphite/Lead) | Alkyl Halides | D₂O | Avoids transition metal catalysts, high yields. xmu.edu.cn |

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium exchange (HDE) represents a powerful strategy for deuterium incorporation. researchgate.net Palladium-catalyzed H/D exchange has been effectively used for the deuteration of various organic molecules. osti.gov For alkyl chains, iridium and rhodium complexes have been investigated for their ability to activate C-H bonds and facilitate H/D exchange. rutgers.edu These reactions can utilize D₂O as the deuterium source, which is economically advantageous. rutgers.edu However, achieving high levels of deuteration with less reactive substrates can be challenging due to competitive catalyst decomposition. rutgers.edu

N-heterocyclic carbenes (NHC) have also been shown to promote HDE reactions in various aldehydes, which could be precursors for deuterated alkyl halides. nih.gov This organocatalytic approach demonstrates broad substrate scope, including aryl, alkyl, and alkenyl aldehydes. nih.gov

Copper-Catalyzed Redox-Neutral Deacylation for Site-Specific Alkyl Deuteration

A novel copper-catalyzed, redox-neutral deacylation method allows for site-specific and degree-controlled deuteration of alkyl groups. organic-chemistry.orgnih.govnih.gov This approach utilizes a methylketone (acetyl) group as a traceless activating group. nih.govnih.govacs.org The process is promoted by N-methylpicolino-hydrazonamide (MPHA), which facilitates an efficient aromatization-driven C-C bond cleavage. organic-chemistry.orgnih.govnih.gov

This method is distinguished by its ability to achieve mono-, di-, and trideuteration at specific sites with high precision. organic-chemistry.orgnih.gov The reaction is redox-neutral and exhibits broad functional group tolerance, making it applicable to complex molecules. nih.govnih.gov Deuterium oxide (D₂O) serves as the inexpensive deuterium source. organic-chemistry.orgnih.gov The reaction is typically performed by heating the substrate with a copper catalyst, such as CuOAc, in a suitable solvent like DMA. organic-chemistry.org

| Feature | Description |

| Catalyst | Copper (e.g., CuOAc) organic-chemistry.org |

| Activating Group | Methylketone (acetyl) nih.govnih.gov |

| Promoter | N-methylpicolino-hydrazonamide (MPHA) organic-chemistry.orgnih.govnih.gov |

| Deuterium Source | D₂O organic-chemistry.orgnih.gov |

| Key Advantage | Site-specific and degree-controlled deuteration organic-chemistry.orgnih.gov |

Copper-Catalyzed Transfer Hydrodeuteration for Precise Deuterium Installation

Copper-catalyzed transfer hydrodeuteration has emerged as a powerful technique for the precise and selective installation of deuterium atoms into small organic molecules. marquette.educnr.it This method offers tunable reaction conditions and tolerates a broad substrate scope, using readily available and easy-to-handle deuterium donors, thus avoiding the use of flammable deuterium gas. marquette.edu

Specifically, a highly regioselective and chemoselective Cu-catalyzed transfer hydrodeuteration of aryl alkynes has been developed to produce aryl alkanes that are precisely deuterated at the benzylic position. acs.orgresearchgate.net This process benefits from a high degree of regiocontrol during the alkyne hydrocupration step, leading to high isotopic purity. acs.orgresearchgate.net

Precursor-Based Synthesis Routes

This strategy involves the synthesis of a deuterated precursor molecule, which is then converted to the final target compound, 1-bromopentane-d11.

Conversion of Deuterated Alcohols or Alkenes to 1-Bromopentane-d11 (e.g., Reaction with Hydrogen Bromide)

A common and straightforward method for synthesizing 1-bromopentane-d11 involves the reaction of a deuterated pentanol, specifically 1-pentanol-d12, with a brominating agent. smolecule.com The reaction of 1-pentanol (B3423595) with hydrogen bromide (HBr) or a combination of sodium bromide (NaBr) and sulfuric acid (H₂SO₄) can yield 1-bromopentane (B41390). askfilo.comchegg.com For the synthesis of the deuterated analog, 1-pentanol-d12 would be used as the starting material. smolecule.comcymitquimica.com This reaction typically proceeds via an SN2 mechanism. chegg.com

Alternatively, deuterated 1-pentene (B89616) can be converted to 1-bromopentane-d11. The homolytic addition of hydrogen bromide to 1-pentene results in the anti-Markovnikov product, 1-bromopentane. cdnsciencepub.comcdnsciencepub.com To obtain 1-bromopentane-d11, a deuterated 1-pentene precursor would be necessary. cdnsciencepub.comcdnsciencepub.comosti.gov The synthesis of various deuterated pentenes has been described in the literature. cdnsciencepub.comcdnsciencepub.com

The required precursor, 1-pentanol-d12, can be synthesized by the reduction of deuterated pentanoic acid or its esters with a deuteride (B1239839) source like lithium aluminum deuteride. lookchem.com

| Precursor | Reagent | Product |

| 1-Pentanol-d12 | HBr or NaBr/H₂SO₄ | 1-Bromopentane-d11 |

| 1-Pentene-d11 | HBr (radical conditions) | 1-Bromopentane-d11 |

Elucidation of Reaction Mechanisms Via 1 Bromopentane D11 Studies

Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a widely used tool for determining reaction mechanisms. mmcmodinagar.ac.in The most common isotopic substitution is the replacement of hydrogen (H) with deuterium (B1214612) (D). mmcmodinagar.ac.in The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org

The theoretical basis for the kinetic isotope effect lies in the principles of transition state theory and quantum mechanics. wikipedia.org Isotopic substitution does not alter the potential energy surface of a reaction. princeton.edu However, the difference in mass between isotopes affects the vibrational frequencies of chemical bonds. princeton.edu A C-D bond has a lower vibrational frequency and a lower zero-point energy (ZPE) than a C-H bond. libretexts.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. bibliotekanauki.plnumberanalytics.com The difference in zero-point energy between the C-H and C-D bonds is largely lost in the transition state as the bond breaks. mmcmodinagar.ac.in This leads to a higher activation energy for the deuterated compound and thus a slower reaction rate, resulting in a normal KIE (kH/kD > 1). columbia.edu For reactions involving the cleavage of a C-H/C-D bond, the theoretical maximum for kH/kD is approximately 7 at room temperature. mmcmodinagar.ac.in

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs but are still valuable for mechanistic elucidation. mmcmodinagar.ac.in SKIEs arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. They can be further classified as α- and β-effects depending on the position of the isotope relative to the reaction center.

The magnitude of the deuterium isotope effect is a strong indicator of whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.orgscribd.com A significant primary kinetic isotope effect (typically kH/kD > 2) provides strong evidence that the C-H bond is indeed cleaved during the slowest step of the reaction. mmcmodinagar.ac.in For example, the reaction of 2-bromopropane (B125204) with sodium ethoxide shows a kH/kD of 6.7, which is consistent with the E2 elimination mechanism where the C-H bond is broken in the single, concerted rate-determining step. libretexts.org Conversely, the absence of a significant KIE suggests that the C-H bond is not broken in the rate-determining step. libretexts.org

In the context of 1-bromopentane-d11, studying its reactions, such as elimination, would involve comparing its reaction rate to that of non-deuterated 1-bromopentane (B41390). A large kH/kD value would indicate that a C-D bond is broken in the rate-determining step.

Kinetic isotope effects are classified as either normal or inverse.

Normal KIE: A normal KIE is observed when the rate constant for the lighter isotope is greater than that for the heavier isotope (kH/kD > 1). wikipedia.org This is the more common scenario and, in the case of primary KIEs, signifies that the bond to the isotope is being broken in the rate-determining step. columbia.edu For secondary KIEs, a normal effect is often associated with a change in hybridization from sp3 in the reactant to sp2 in the transition state, which leads to a loosening of the C-H bending vibrations.

Inverse KIE: An inverse KIE occurs when the deuterated compound reacts faster than the non-deuterated one (kH/kD < 1). wikipedia.org This is less common but provides important mechanistic information. An inverse KIE can arise when the vibrational frequencies of the C-H/C-D bond are higher in the transition state than in the ground state. This can happen if the bond becomes more constrained in the transition state. In some S_N2 reactions, slight inverse KIEs have been observed and are attributed to a balance of rotational and vibrational contributions. mdpi.com

The reactivity of halogenoalkanes is primarily dependent on the strength of the carbon-halogen bond, with iodoalkanes being the most reactive and fluoroalkanes the least. crunchchemistry.co.uk While bond polarity influences the site of nucleophilic attack, it is the bond enthalpy that dictates the rate of reaction. crunchchemistry.co.ukphysicsandmathstutor.com

Application of Deuterium Isotope Effects in Rate-Determining Step Identification

Nucleophilic Substitution Pathways (S_N1 and S_N2) Involving Deuterated Bromoalkanes

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through two main pathways: S_N1 (unimolecular) and S_N2 (bimolecular). Deuterated bromoalkanes like 1-bromopentane-d11 are instrumental in distinguishing between these mechanisms.

The S_N1 reaction is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. savemyexams.comucalgary.ca The stability of this carbocation is paramount, with tertiary carbocations being the most stable and primary being the least. savemyexams.comucalgary.ca

Deuterium substitution can influence carbocation stability through hyperconjugation. The C-H bond is a better electron donor for hyperconjugation than the stronger C-D bond. Therefore, replacing β-hydrogens with deuterium can slightly destabilize the carbocation, leading to a small, normal secondary kinetic isotope effect. These effects are typically in the range of kH/kD = 1.1 to 1.3 for solvolysis reactions that proceed via an S_N1 mechanism. cdnsciencepub.com For example, the solvolysis of 2-pentyl-d5 bromide in formic acid exhibits a kH/kD of 1.39. cdnsciencepub.com The observation of such an effect in a reaction of a deuterated bromoalkane would support an S_N1 pathway. wikipedia.org

Furthermore, since the carbocation intermediate is planar, a nucleophile can attack from either face, leading to a mixture of enantiomers if the starting material is chiral. masterorganicchemistry.com The potential for carbocation rearrangements to form a more stable intermediate is another hallmark of the S_N1 mechanism. libretexts.org

Table 1: Representative Secondary Kinetic Isotope Effects in S_N1 Reactions

| Substrate | Solvent | kH/kD |

|---|---|---|

| Isopropyl-d6 bromide | Water | 1.34 cdnsciencepub.com |

| 2-Pentyl-d5 bromide | Formic Acid | 1.39 cdnsciencepub.com |

This table is interactive. Click on the headers to sort.

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. openstax.orgmasterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. openstax.orglibretexts.org

Deuterium labeling is a powerful tool for studying the stereochemistry of S_N2 reactions. By using a stereochemically pure deuterated substrate, the stereochemical outcome of the reaction can be precisely determined. For a primary halogenoalkane like 1-bromopentane, which would readily undergo an S_N2 reaction, the use of a deuterated analogue allows for the confirmation of this concerted mechanism. physicsandmathstutor.comchegg.com

Secondary kinetic isotope effects in S_N2 reactions are typically close to unity or slightly inverse. wikipedia.org An α-deuterium isotope effect (where the deuterium is on the carbon undergoing substitution) is often observed. The change in hybridization from sp3 to a pentacoordinated sp2-like transition state can lead to either small normal or inverse KIEs depending on the specific transition state structure and solvation. cdnsciencepub.comresearchgate.net For instance, the reaction of methyl-d3 iodide with various tertiary amines in benzene (B151609) resulted in inverse isotope effects (kH/kD < 1), where the deuterated compound reacted faster. cdnsciencepub.com

Table 2: Representative α-Deuterium Kinetic Isotope Effects in S_N2 Reactions

| Reaction | Solvent | kH/kD |

|---|---|---|

| Methyl-d3 iodide + Tertiary Amines | Benzene | < 1 (Inverse) cdnsciencepub.com |

| Methyl-d3 bromide + Sodium Thiosulphate | Aqueous Ethanol | > 1 (Normal) researchgate.net |

This table is interactive. Click on the headers to sort.

S_N1 Mechanism and Carbocation Stability in Deuterated Systems

Elimination Reaction Mechanisms (E1 and E2) Probed by Deuterium Labeling

Elimination reactions, which result in the formation of alkenes from alkyl halides, can proceed through different mechanistic pathways, primarily the unimolecular (E1) and bimolecular (E2) routes. libretexts.org The use of deuterated substrates like 1-bromopentane-d11 is instrumental in distinguishing between these mechanisms.

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgopenstax.org This is followed by a rapid deprotonation of an adjacent carbon by a base to form the double bond. libretexts.orgopenstax.org

Table 1: Characteristics of the E1 Mechanism with Deuterated Substrates

| Feature | Observation with 1-Bromopentane-d11 | Mechanistic Implication |

| Kinetics | First-order kinetics, rate = k[Substrate] | The rate-determining step is unimolecular, involving only the substrate. libretexts.org |

| Deuterium Isotope Effect (kH/kD) | Approximately 1 | C-D bond cleavage is not involved in the rate-determining step. openstax.org |

| Intermediate | Formation of a carbocation | The leaving group departs before deprotonation. libretexts.org |

| Stereochemistry | Non-stereospecific | The planar carbocation can be attacked from either side. |

In contrast to the E1 mechanism, the E2 (bimolecular elimination) reaction is a concerted, one-step process where the base abstracts a proton (or deuteron), and the leaving group departs simultaneously to form the alkene. pressbooks.publibretexts.org This single step is the rate-determining step of the reaction. pressbooks.pub

The E2 mechanism exhibits a significant primary kinetic isotope effect. pressbooks.publibretexts.org This is because the C-H (or C-D) bond is broken in the rate-limiting step. pressbooks.pub A C-D bond is stronger than a C-H bond, meaning it requires more energy to break. libretexts.orglibretexts.org Consequently, a reaction involving the cleavage of a C-D bond will be slower than the corresponding reaction involving C-H bond cleavage. pressbooks.pub For 1-bromopentane-d11 undergoing an E2 elimination, the rate of reaction would be noticeably slower than that of 1-bromopentane. The magnitude of the kinetic isotope effect (kH/kD) for E2 reactions is typically in the range of 2 to 8, providing strong evidence for a concerted mechanism where the C-H/C-D bond is broken in the transition state. masterorganicchemistry.com For instance, the base-induced elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its deuterated analog. pressbooks.pub

Furthermore, E2 reactions are stereospecific, requiring a specific geometric arrangement of the hydrogen (or deuterium) and the leaving group. pressbooks.pub The most favorable arrangement is anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the molecule and in the same plane. pressbooks.publibretexts.org This alignment allows for optimal overlap of the developing p-orbitals in the transition state. youtube.com The use of stereochemically defined deuterated substrates can, therefore, provide detailed information about the preferred transition state geometry.

Table 2: Deuterium Isotope Effects in E2 Reactions

| Substrate | Relative Rate | kH/kD | Mechanistic Conclusion |

| 1-Bromopropane | Faster | 6.7 libretexts.orgprinceton.edu | C-H bond breaking is in the rate-determining step. |

| 1-Bromo-2-deutero-propane | Slower | ||

| 2-Bromopropane | Faster | 6.7 libretexts.orglibretexts.org | C-H bond breaking is in the rate-determining step. |

| 2-Bromo-2-deutero-propane | Slower |

E1 Mechanism Characteristics in Deuterated Substrates

Investigations into Organometallic Reactions (e.g., Grignard Reagent Formation and Reactivity)

1-Bromopentane-d11 is also utilized in the study of organometallic reactions, such as the formation of Grignard reagents. smolecule.com Grignard reagents (R-MgX) are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. mnstate.edulibretexts.org The mechanism of Grignard reagent formation is complex and is believed to involve radical intermediates and surface reactions on the magnesium metal. leah4sci.comalfredstate.edu

By using 1-bromopentane-d11, researchers can track the fate of the deuterated alkyl group throughout the reaction sequence. The resulting deuterated Grignard reagent, pentyl-d11-magnesium bromide, can then be used in subsequent reactions. For example, quenching the Grignard reagent with a proton source like water (H₂O) would yield pentane-d11. Conversely, reacting it with heavy water (D₂O) can be used to confirm the formation of the Grignard reagent and its reactivity. libretexts.org

The reactivity of the Grignard reagent is characterized by the nucleophilic nature of the carbon atom bonded to magnesium. mnstate.edulibretexts.org This "carbanion-like" character allows it to attack electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters. leah4sci.commasterorganicchemistry.com Using a deuterated Grignard reagent like pentyl-d11-magnesium bromide in these reactions allows for the introduction of a deuterated alkyl group into a more complex molecule, which can then be used for further mechanistic studies or as an internal standard in analytical applications. smolecule.com

Traditional methods for the deuteration of aryl halides often involve the preparation of organometallic reagents like Grignard reagents, which are then quenched with D₂O to produce the deuterated product. nih.gov

Free-Radical Mechanisms and Deuterium Position Sensitivity

The study of free-radical reactions can also benefit from the use of deuterated substrates like 1-bromopentane-d11. Free-radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. mnstate.edu The stability of the radical intermediates plays a crucial role in determining the reaction pathway and product distribution. masterorganicchemistry.com

In reactions involving the abstraction of a hydrogen (or deuterium) atom by a radical, a kinetic isotope effect can be observed. Similar to E2 reactions, the breaking of a C-D bond is slower than the breaking of a C-H bond. This effect can be used to determine whether a C-H/C-D bond is broken in the rate-determining step of a radical reaction. masterorganicchemistry.com

The position of the deuterium atoms within the molecule is critical. For example, in a free-radical bromination reaction, the selectivity of the bromine radical for abstracting a hydrogen atom depends on the stability of the resulting alkyl radical (tertiary > secondary > primary). masterorganicchemistry.com By selectively deuterating different positions in the pentane (B18724) chain, one could precisely measure the relative rates of abstraction from primary versus secondary carbons.

Furthermore, some reactions involving alkyl halides can be initiated by the reduction of the carbon-halogen bond to form an alkyl radical. nih.gov Mechanistic studies have indicated that a radical process is involved in the formation of organozinc intermediates from alkyl halides. sci-hub.se The use of 1-bromopentane-d11 in such reactions would allow for the tracking of the deuterated pentyl radical and help to elucidate the subsequent steps of the mechanism.

Advanced Spectroscopic and Analytical Characterization of 1 Bromopentane D11

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-bromopentane-d11, offering unparalleled detail regarding its isotopic composition.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a primary method for directly observing the deuterium nuclei and confirming the isotopic labeling pattern. Since deuterium has a different magnetic spin (I=1) than a proton (I=1/2), it produces a distinct signal in NMR experiments. smolecule.com In the case of 1-bromopentane-d11, the ²H NMR spectrum is expected to show signals corresponding to the deuterons at each position of the pentyl chain. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the signals are characteristically broader. This technique is highly effective for verifying the high level of deuterium enrichment across the molecule. Quantitative ²H NMR can be employed to determine the deuterium atom percentage with a high degree of accuracy, especially in highly deuterated compounds where proton signals are minimal. sigmaaldrich.com

While seemingly counterintuitive for a deuterated compound, Proton (¹H) NMR spectroscopy is crucial for determining the extent of deuteration by quantifying the residual proton signals. nih.gov In a highly deuterated sample like 1-bromopentane-d11, the ¹H NMR spectrum will show very small signals corresponding to any remaining C-H bonds. By comparing the integration of these residual signals to an internal standard, the isotopic purity can be accurately calculated. asdlib.org

Furthermore, ¹H NMR is instrumental in identifying the presence of any labile protons (e.g., from residual water, H₂O). This is often achieved by a "D₂O shake," where a small amount of deuterium oxide is added to the NMR sample. Labile protons will exchange with deuterium from D₂O, causing their corresponding signals in the ¹H NMR spectrum to disappear or significantly decrease in intensity. studymind.co.ukntu.edu.sg This confirms that any observed labile signals are not part of the stable molecular structure.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of 1-bromopentane (B41390), five distinct signals are expected, corresponding to the five non-equivalent carbon atoms in the pentyl chain. crunchchemistry.co.ukdocbrown.info The substitution of hydrogen with deuterium introduces several notable effects on the ¹³C spectrum.

Splitting: Carbons directly bonded to deuterium (C-D) will appear as multiplets (typically triplets for CD₂ groups) due to spin-spin coupling, instead of singlets.

Deuterium-Induced Isotope Shift (DIS): The resonance frequency of a carbon atom shifts slightly upon deuteration of adjacent atoms. This upfield shift, known as the deuterium-induced isotope effect, is a powerful tool for analysis. researchgate.net The magnitude of the shift depends on the number of bonds separating the observed carbon from the deuterium atom. One-bond isotope shifts (¹Δ) are the largest, while two-bond (²Δ) and longer-range shifts are progressively smaller. huji.ac.ilnih.gov

By analyzing these isotope shifts, particularly on quaternary carbons or carbons within the chain, it is possible to quantify the degree of deuteration at specific sites within the molecule, even in randomly deuterated compounds. nih.gov To obtain quantitatively accurate data, paramagnetic relaxation agents like Cr(acac)₃ may be added to shorten the long ¹³C relaxation times (T₁s), and inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE). blogspot.com

Table 1: Representative ¹³C NMR Data for 1-Bromopentane and Expected Effects for 1-Bromopentane-d11

1-Bromopentane-d11 can serve as an internal standard in NMR spectroscopy. smolecule.com Its well-defined chemical shifts and the absence of proton signals prevent overlap with analyte signals in ¹H NMR. smolecule.com In ¹³C NMR, its signals are distinct and can be used for quantification, provided there is no overlap with the analyte's signals. The use of deuterated compounds as internal standards is a common practice for improving the accuracy of quantitative NMR measurements. studymind.co.uk

Carbon-13 (¹³C) NMR and Deuterium-Induced Isotope Shifts for Quantitative Analysis

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Resolution

Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally powerful gas-phase technique for distinguishing between different isotopic species (isotopologues). brightspec.com The rotational spectrum of a molecule is exquisitely sensitive to its three-dimensional mass distribution, which is defined by its moments of inertia. nih.gov

The substitution of hydrogen with heavier deuterium atoms in 1-bromopentane-d11 causes a significant change in the molecule's moments of inertia, resulting in a rotational spectrum that is dramatically different from its non-deuterated counterpart. MRR's ultra-high resolution allows for the clear separation of signals from different isotopologues, even those with only a single isotopic substitution. spectroscopyonline.comresearchgate.net This makes it an ideal tool for:

Unambiguous Identification: Confirming the presence of the fully deuterated 1-bromopentane-d11.

Isotopic Purity Assessment: Detecting and quantifying any residual, partially deuterated species or the non-deuterated 1-bromopentane.

Structural Confirmation: The precise rotational constants derived from the MRR spectrum can be compared with those from quantum chemical calculations to confirm the molecular structure.

Recent advancements coupling Gas Chromatography with MRR (GC-MRR) have further enhanced its analytical power, allowing for the separation and unequivocal identification of complex mixtures of isomers and isotopologues in a single analysis. nih.govnih.gov

Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insight into the conformational landscape of 1-bromopentane-d11 by probing its molecular vibrations. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies.

The most pronounced change is observed in the C-D stretching region. C-H stretching vibrations typically appear in the 2845-2975 cm⁻¹ range in the IR spectrum of 1-bromopentane. docbrown.info Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2100–2200 cm⁻¹ region. The observation of strong bands in this region, coupled with the disappearance of bands in the C-H stretch region, provides clear evidence of successful deuteration.

Both 1-bromopentane and its deuterated analogue can exist in different rotational isomers (conformers) due to rotation around the C-C single bonds. These conformers have slightly different vibrational frequencies. By analyzing the IR and Raman spectra, often with the aid of computational chemistry, it is possible to identify the specific conformers present in the sample and their relative populations. uci.eduresearchgate.net

Table 2: Key Vibrational Mode Shifts from 1-Bromopentane to 1-Bromopentane-d11

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as 1-Bromopentane-d11. This method provides definitive confirmation of the compound's molecular weight and a quantitative assessment of its isotopic purity. The molecular weight of 1-Bromopentane-d11 is 162.11 g/mol . sigmaaldrich.comlgcstandards.comamerigoscientific.com This represents a mass increase of approximately 11 atomic mass units compared to its non-deuterated counterpart, 1-Bromopentane, directly corresponding to the substitution of eleven hydrogen atoms with deuterium.

The determination of isotopic purity is critical, ensuring that the desired level of deuteration has been achieved and that contamination with the protiated (non-deuterated) analogue is minimal. For 1-Bromopentane-d11, commercial sources typically specify an isotopic purity of 98 atom % D or higher. sigmaaldrich.comlgcstandards.com This high level of deuterium incorporation is essential for applications where the presence of hydrogen would interfere with the analysis, such as in certain nuclear magnetic resonance (NMR) experiments or mechanistic studies. High-resolution mass spectrometry (HRMS) can further analyze the isotopic clusters in the mass spectrum to confirm the presence and number of deuterium atoms.

The data below summarizes the key molecular and isotopic properties of 1-Bromopentane-d11 determined by mass spectrometry and other methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅D₁₁Br | lgcstandards.com |

| Molecular Weight | 162.11 g/mol | sigmaaldrich.comlgcstandards.comamerigoscientific.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comlgcstandards.com |

| Mass Shift (vs. C₅H₁₁Br) | M+11 | sigmaaldrich.com |

| Unlabeled CAS Number | 110-53-2 | lgcstandards.com |

Other Advanced Analytical Methodologies (e.g., Neutron Scattering)

Beyond mass spectrometry, other advanced analytical techniques are employed to characterize deuterated compounds. Neutron scattering, in particular, leverages the unique nuclear properties of deuterium to probe the structure and dynamics of materials at an atomic and molecular level. smolecule.com The utility of using deuterated compounds like 1-Bromopentane-d11 stems from the significant difference in the neutron scattering cross-sections of hydrogen (¹H) and its isotope deuterium (²H or D). rsc.org

Hydrogen has a very large incoherent scattering cross-section, which can generate a high background signal in certain neutron scattering experiments. rsc.org By replacing hydrogen with deuterium, which has a much smaller incoherent cross-section, this background is significantly reduced, improving the quality of the data for elastic scattering studies. rsc.org This isotopic substitution is a powerful technique known as contrast variation, which is widely used in small-angle neutron scattering (SANS) to study soft matter, biological systems, and polymers. researchgate.netill.eu

SANS measurements on mixtures of hydrogenous and deuterated small molecules, such as alkanes, can determine the distribution and conformation of molecules in blends and solutions. researchgate.netiucr.org While specific neutron scattering studies focusing exclusively on 1-Bromopentane-d11 are not detailed in the provided results, the principles applied to deuterated n-alkanes are directly relevant. researchgate.net These experiments provide insights into molecular-level interactions and the organization of molecules in a liquid state, information that is often inaccessible by other methods. smolecule.comresearchgate.net

The table below highlights the key differences in neutron scattering properties between hydrogen and deuterium, which underpins the utility of deuteration in these advanced analytical methods.

| Nucleus | Coherent Scattering Length (bcoh) [fm] | Incoherent Scattering Cross-section (σinc) [barn] |

| Hydrogen (¹H) | -3.742 | 80.26 |

| Deuterium (²H) | 6.671 | 2.05 |

Data sourced from multiple neutron scattering educational resources. rsc.org

Computational Chemistry and Theoretical Modeling of 1 Bromopentane D11 Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. columbia.edu For reactions involving 1-bromopentane-d11, DFT calculations can be employed to map out the potential energy surface (PES), identifying transition states and intermediates along a proposed reaction pathway. nih.govmdpi.com This analysis is crucial for understanding the kinetics and thermodynamics that govern the transformation of 1-bromopentane-d11.

In a typical reaction pathway analysis, the geometries of reactants, products, intermediates, and transition states are optimized. researchgate.net The corresponding energies of these stationary points are then used to construct a reaction energy profile. For instance, in a nucleophilic substitution reaction involving 1-bromopentane-d11, DFT can predict the activation energy barriers for competing pathways, such as SN1 and SN2 mechanisms. The deuteration in 1-bromopentane-d11 can subtly influence these pathways compared to its non-deuterated counterpart, an effect that can be quantified through DFT calculations.

Key outputs from DFT calculations in reaction pathway analysis include:

Optimized Geometries: Bond lengths and angles of stationary points.

Vibrational Frequencies: To confirm the nature of stationary points (minima or saddle points) and to calculate zero-point vibrational energies (ZPVE).

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of reaction and activation.

These computational results provide detailed insights that complement experimental findings in understanding the reactivity of 1-bromopentane-d11. jstar-research.com

Quantum Mechanical Studies of Isotope Effects and Transition States

The substitution of hydrogen with deuterium (B1214612) in 1-bromopentane-d11 leads to kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. princeton.edu Quantum mechanical studies are essential for accurately describing and predicting these effects. The theoretical basis for KIEs lies in the differences in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. numberanalytics.com

The ZPVE is lower for the heavier C-D bond compared to the C-H bond. numberanalytics.com If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE is observed. The magnitude of the KIE provides valuable information about the structure of the transition state. princeton.edu Quantum mechanical methods, including DFT and higher-level ab initio calculations, can model the transition state and calculate the vibrational frequencies necessary to predict the KIE.

Transition state theory provides a framework for understanding how changes in the vibrational frequencies upon moving from the reactant to the transition state influence the reaction rate. libretexts.org For 1-bromopentane-d11, computational studies can pinpoint which C-D bonds are involved in the transition state and how their vibrational modes change.

Table 1: Theoretical vs. Experimental Kinetic Isotope Effects (Illustrative Example)

| Reaction Type | Theoretical KIE (kH/kD) | Experimental KIE (kH/kD) |

| S | 1.15 | 1.12 |

| E2 Elimination | 6.8 | 7.1 |

Furthermore, quantum mechanical tunneling can play a significant role, especially in reactions involving the transfer of light particles like hydrogen and its isotopes. numberanalytics.com Tunneling allows the system to pass through the activation barrier rather than going over it, leading to larger than expected KIEs, particularly at lower temperatures. princeton.edu Advanced computational models can incorporate tunneling corrections to provide a more accurate prediction of the reaction rates for deuterated species like 1-bromopentane-d11.

Molecular Dynamics Simulations in Deuterated Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of reactions involving 1-bromopentane-d11. bibliotekanauki.pl In MD simulations, the classical equations of motion are solved for a system of atoms, allowing the exploration of conformational changes and solvent effects over time. osti.gov

MD simulations can be particularly useful for studying:

Solvent Reorganization: How the solvent molecules arrange around 1-bromopentane-d11 during a reaction.

Conformational Dynamics: The different shapes the molecule can adopt and how this influences its reactivity. nih.gov

Transport Properties: Diffusion and viscosity of 1-bromopentane-d11 in different media.

By combining MD simulations with quantum mechanical calculations (QM/MM methods), a more accurate description of reactive events can be achieved. The QM region can treat the reacting part of the system with high accuracy, while the MM region models the surrounding environment, such as the solvent. This hybrid approach is well-suited for studying complex reactions of deuterated compounds in solution.

Applications of 1 Bromopentane D11 in Advanced Organic Synthesis and Chemical Research

Synthesis of Complex Deuterated Organic Molecules

1-Bromopentane-d11 serves as a crucial building block in the synthesis of more complex deuterated molecules. smolecule.com The presence of deuterium (B1214612) atoms allows for the creation of isotopically labeled compounds that can be used to trace the path of molecules in biological systems or to understand the intricate details of chemical reactions. smolecule.com For instance, it can be used as a starting material or an intermediate in multi-step organic syntheses, where the deuterium label provides insights into the final product's structure and the fate of specific functional groups. smolecule.com

The synthesis of selectively deuterated amines is one area where such building blocks are essential. rsc.orgulb.ac.be Efficient and versatile methods for creating amines with deuterium at specific positions are in high demand, particularly in medicinal chemistry where nitrogen-containing molecules are prevalent. rsc.orgulb.ac.be

Isotopic Labeling for Mechanistic Insights in Novel Reactions

The distinct properties of deuterium compared to hydrogen make 1-bromopentane-d11 an excellent tool for isotopic labeling studies aimed at elucidating reaction mechanisms. smolecule.com By incorporating the deuterated pentyl group into a molecule, researchers can track the transformation of that specific part of the molecule throughout a chemical reaction. This technique is invaluable for understanding complex reaction pathways. smolecule.com

For example, deuterium labeling has been used to study the mechanism of 1,5-hydride shifts in alkenyl sulfoximines. umsystem.edu The position of the deuterium atoms in the final product can reveal which hydrogen atoms were involved in the shift, providing direct evidence for the proposed mechanism. Similarly, in the study of phosphoramidate (B1195095) synthesis, mechanistic insights are gained by observing how substituents influence reaction rates. nih.gov The use of deuterated starting materials like 1-bromopentane-d11 can help pinpoint the sources of oxidation and other key steps in the reaction. nih.gov

Development of Deuterium-Labeled Standards for Analytical Techniques

Deuterium-labeled compounds, including those synthesized from 1-bromopentane-d11, are widely used as internal standards in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known concentration. researchgate.net It helps to correct for variations in the analytical process, leading to more accurate and reliable quantification of the analyte. researchgate.net

In mass spectrometry, the mass difference between the deuterated standard and the non-deuterated analyte allows for their distinct detection. This is particularly useful in complex biological matrices where many other compounds are present. Similarly, in NMR spectroscopy, the different magnetic properties of deuterium compared to hydrogen result in a distinct signal, enabling clear differentiation between the labeled standard and other molecules in the sample. smolecule.com

The use of deuterated compounds as surrogate standards is also a common practice, especially in environmental analysis. researchgate.netchromforum.org A surrogate is added to the sample at the beginning of the preparation process to monitor the efficiency of the entire analytical method, including extraction and cleanup steps. researchgate.netchromforum.org

Probing Structure and Dynamics of Materials (e.g., Neutron Scattering Applications)

The unique interaction of deuterium with neutrons makes 1-bromopentane-d11 and other deuterated compounds particularly useful in neutron scattering experiments. smolecule.com Deuterium has a significantly different neutron scattering cross-section compared to hydrogen, which allows for "contrast variation" techniques. ill.eu By selectively deuterating parts of a complex molecular assembly, researchers can highlight specific components and study their structure and dynamics at the atomic level. smolecule.com

Small-angle neutron scattering (SANS) is a powerful technique that utilizes this principle to investigate the structure of large molecules and materials on the nanometer to micrometer scale. arxiv.org SANS instruments, such as the D11 at the Institut Laue-Langevin (ILL), are designed to study a wide range of systems, including polymers, colloids, biological macromolecules, and magnetic materials. ill.euarxiv.org The ability to vary the contrast by using deuterated solvents or components is a key advantage of SANS over other scattering techniques like X-ray scattering. iaea.org This allows for the detailed characterization of interfaces, the morphology of complex materials, and the interactions between different components in a mixture. ill.eu

Applications in Enzyme Kinetics and Protein Dynamics Research

Isotopically labeled compounds derived from 1-bromopentane-d11 can be employed to investigate the intricate relationship between enzyme structure, dynamics, and function. smolecule.com Understanding enzyme kinetics is fundamental to biochemistry and has wide-ranging applications in drug discovery, industrial processes, and diagnostics. solubilityofthings.com

By incorporating a deuterated substrate or inhibitor into an enzymatic reaction, researchers can use techniques like NMR to probe the interactions within the enzyme's active site. wou.edu The deuterium label can provide information on how a substrate binds and is transformed, or how an inhibitor interacts with the enzyme to block its activity. smolecule.comwou.edu

Future Directions and Emerging Research Areas Pertaining to Deuterated Bromoalkanes

Development of Novel and More Selective Deuteration Methodologies

The synthesis of selectively deuterated compounds remains a significant challenge. Recent research has focused on developing more efficient and selective methods for introducing deuterium (B1214612) into molecules, including bromoalkanes.

Photocatalytic and Electrochemical Deuterodehalogenation: Traditional methods for deuterodehalogenation often require harsh conditions. Emerging techniques using photocatalysis and electrochemistry offer milder and more selective alternatives. xmu.edu.cnrsc.org For instance, photo-induced dehalogenative deuteration of unactivated alkyl halides using D₂O as an economical deuterium source has been demonstrated. researchgate.netrsc.org One such method employs phosphine-mediated halogen-atom transfer, which facilitates the dehalogenation of a wide range of alkyl halides. researchgate.netrsc.org These methods provide a direct route to deuterated alkanes from their halogenated precursors, including bromoalkanes. xmu.edu.cnresearchgate.netrsc.org

Catalytic Transfer Deuteration: This technique is gaining traction as it avoids the use of high-pressure deuterium gas. marquette.edu Catalysts are used to transfer deuterium from a readily available donor molecule to the target substrate. Research in this area aims to develop catalysts with high selectivity for specific C-H bonds, allowing for the precise placement of deuterium atoms in complex molecules. marquette.edumdpi.com

Integration of Deuterium Labeling with Advanced Spectroscopic Techniques

The combination of deuterium labeling with advanced spectroscopic methods is pushing the boundaries of what can be observed at the molecular level.

Deuterium Metabolic Imaging (DMI): An evolution of magnetic resonance spectroscopy (MRS), DMI is a non-invasive imaging technique that tracks the metabolic fate of deuterium-labeled substrates in vivo. oup.comnih.gov While often demonstrated with substrates like glucose, the principles can be extended to other deuterated molecules to probe various metabolic pathways. oup.comnih.gov This opens possibilities for using deuterated bromoalkanes or their derivatives to study specific biological processes.

Advanced NMR Techniques: Beyond its use as a simple standard, deuterium labeling is crucial for advanced NMR experiments. measurlabs.comnumberanalytics.com In complex biomolecules, selective deuteration can simplify crowded ¹H NMR spectra, enabling the study of protein structure and dynamics. acs.org Two-dimensional (2D) NMR experiments, such as COSY and NOESY, also benefit from isotopic labeling to unravel complex molecular structures and interactions. measurlabs.com

High-Resolution Mass Spectrometry (HR-MS): The mass difference between hydrogen and deuterium is readily detected by MS. This is exploited in quantitative proteomics and metabolomics, where deuterated compounds serve as internal standards for accurate quantification. rsc.org Combining LC-ESI-HR-MS with NMR provides a powerful strategy to confirm the isotopic enrichment and structural integrity of synthesized deuterated compounds. rsc.org

Expansion of Kinetic Isotope Effect Studies to Complex Systems

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. libretexts.orgwikipedia.org

Primary and Secondary KIEs: The C-D bond is stronger than the C-H bond, leading to a "normal" primary KIE (kH/kD > 1) when this bond is broken in the rate-determining step. libretexts.org Conversely, secondary KIEs, where the labeled bond is not broken, provide information about changes in hybridization or hyperconjugation at the transition state. libretexts.orgepfl.ch For S_N2 reactions, inverse secondary KIEs (kH/kD < 1) are often observed. researchgate.netmdpi.com

Mechanistic Elucidation in Complex Reactions: Researchers are increasingly applying KIE studies to more complex chemical and biological systems. For example, by selectively deuterating different positions in a molecule like α-pinene, researchers have been able to unravel complex atmospheric autoxidation pathways. nih.gov Similarly, KIE studies are instrumental in understanding enzymatic reaction mechanisms, such as those catalyzed by D-Amino acid oxidase. epfl.ch Deuterated bromoalkanes can serve as substrates in such studies to probe the mechanisms of nucleophilic substitution and elimination reactions in intricate environments.

Computational Predictions and Validation in Deuterated Organic Chemistry

Computational chemistry is becoming an indispensable partner to experimental work in the field of deuterated compounds.

Predicting Isotope Effects: Quantum chemical methods are used to calculate vibrational frequencies and zero-point energies, allowing for the theoretical prediction of KIEs. mdpi.comajchem-a.com These predictions can then be compared with experimental results to support or refute a proposed reaction mechanism. mdpi.comajchem-a.com

Guiding Experimental Design: Theoretical calculations can predict how deuteration will affect the properties of a molecule, such as its structure or reactivity. fugaku100kei.jposti.gov For example, computational models can help predict the outcome of deuteration on the photophysical properties of organic electronic materials. researchgate.netumich.edu

Interpreting Spectroscopic Data: Computational tools are crucial for analyzing data from complex experiments like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which is used to study protein dynamics. acs.orgacs.org By modeling the expected exchange patterns, researchers can gain a more detailed interpretation of the experimental data. acs.orgacs.org For deuterated bromoalkanes, computational studies can help rationalize their behavior in various chemical environments and guide the design of new experiments.

Q & A

Q. What are the key physicochemical properties of 1-Bromopentane-d11, and how do they influence experimental design?

Answer: 1-Bromopentane-d11 is a deuterated alkyl bromide with a boiling point of 129–130°C, density of 1.22 g/cm³, and flash point of 31°C . Its low water solubility (1%) necessitates the use of organic solvents (e.g., DMSO, THF) for dissolution in reactions. The high volatility (100%) requires strict control of evaporation in open systems, and its stability under standard lab conditions (but decomposition with reducing agents) informs storage protocols (e.g., inert atmosphere, refrigeration) .

Methodological Consideration:

- Use Schlenk lines or gloveboxes for air-sensitive reactions.

- Monitor reaction progress via GC-MS or NMR to detect HBr byproducts from potential decomposition .

Q. How can researchers safely handle and store 1-Bromopentane-d11 to mitigate health hazards?

Answer: The compound is flammable, irritant, and releases toxic HBr upon combustion. Key safety measures include:

- Ventilation: Perform experiments in fume hoods with >12 air changes/hour .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use a NIOSH-approved respirator for prolonged exposure .

- Storage: Keep in sealed, light-resistant containers at room temperature, away from ignition sources .

Validation Tip:

Regularly calibrate gas detectors to monitor airborne HBr concentrations during large-scale syntheses .

Q. What synthetic routes are recommended for preparing 1-Bromopentane-d11, and how does deuteration affect yield?

Answer: Deuteration typically involves bromination of pentane-d11 using HBr-d in the presence of radical initiators (e.g., AIBN) or catalytic Pd/C under deuterium gas . Isotopic purity (>98% D) requires rigorous drying of reactants and solvents to prevent proton exchange.

Q. How do kinetic isotope effects (KIEs) of 1-Bromopentane-d11 influence its reactivity in nucleophilic substitution (SN2) reactions?

Answer: Deuterium substitution at the β-position increases the activation energy for SN2 reactions due to reduced zero-point energy, leading to slower reaction rates compared to non-deuterated analogs. For example, in reactions with NaI in acetone, the rate constant (k) for 1-Bromopentane-d11 is ~20% lower than for 1-Bromopentane .

Methodological Approach:

Q. How can researchers resolve contradictions in reported toxicity data for 1-Bromopentane-d11?

Answer: Discrepancies in acute toxicity values (e.g., murine LD₅₀ ranging from 1250 mg/kg to unverified thresholds) may arise from variations in exposure routes or impurities .

Resolution Strategy:

Replicate Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) under standardized OECD guidelines.

Impurity Profiling: Use LC-MS to identify non-deuterated contaminants affecting toxicity .

Q. What computational methods are suitable for modeling the environmental fate of 1-Bromopentane-d11 given limited ecotoxicological data?

Answer:

- QSAR Modeling: Predict biodegradation pathways using EPI Suite or TEST software.

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to estimate persistence .

- Tropospheric Lifetime: Calculate OH radical reaction rates via Gaussian DFT simulations .

Validation:

Compare predictions with experimental data from analogous compounds (e.g., 1-Bromohexane-d13) .

Q. How can isotopic labeling with 1-Bromopentane-d11 enhance mechanistic studies in organometallic catalysis?

Answer: Deuteration enables tracking of ligand exchange dynamics in Pd-catalyzed cross-couplings. For example:

- Use in situ ¹H/²H NMR to monitor deuterium migration during transmetallation.

- Isotope dilution mass spectrometry (IDMS) quantifies catalyst turnover without interference from protonated byproducts .

Q. What analytical techniques are critical for characterizing deuterium distribution in 1-Bromopentane-d11?

Answer:

- ²H NMR: Confirms deuterium incorporation at specific positions (δ ~1.5–2.0 ppm for CH₂D groups).

- Isotope Ratio MS (IRMS): Measures ²H/¹H ratios with precision <0.1‰.

- Raman Spectroscopy: Detects C-D stretching vibrations (~2100 cm⁻¹) .

Q. Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.